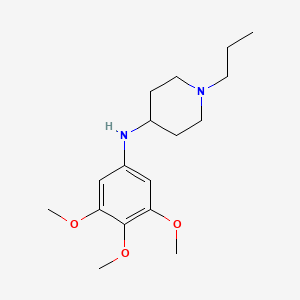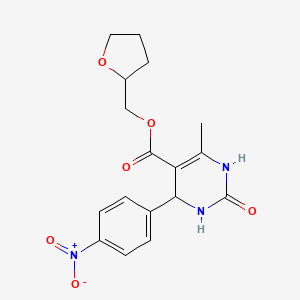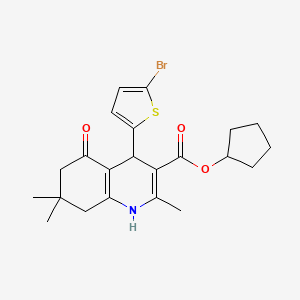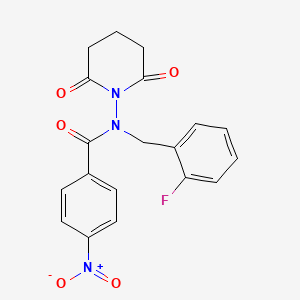![molecular formula C21H16ClNO4 B5088905 methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to fuel the tricarboxylic acid cycle and support the biosynthesis of nucleotides, lipids, and proteins. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and several clinical trials are currently underway to evaluate its safety and efficacy in patients with cancer.
作用機序
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate exerts its anticancer effects by inhibiting glutaminase, which leads to a decrease in the levels of glutamate and other downstream metabolites that are required for cancer cell growth and survival. This inhibition of glutaminase also leads to an increase in the levels of intracellular reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can also inhibit the activity of mTOR, a key regulator of cell growth and metabolism. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to induce autophagy, a cellular process that can promote cell survival or induce cell death depending on the context.
実験室実験の利点と制限
One of the main advantages of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate for lab experiments is its selectivity for glutaminase, which allows for the specific inhibition of this target without affecting other metabolic pathways. However, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to have off-target effects on other enzymes, such as aspartate transaminase and alanine transaminase, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and its potential use as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate treatment. Another area of research is the development of combination therapies that can enhance the efficacy of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and overcome resistance mechanisms. Additionally, the development of more potent and selective glutaminase inhibitors is an active area of research in the field of cancer metabolism.
合成法
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can be synthesized using a multistep process that involves the coupling of 4-chlorobenzoic acid with 4-aminophenol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting intermediate is then reacted with methyl 4-bromobenzoate to form the desired product, which is deprotected using trifluoroacetic acid to yield methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate.
科学的研究の応用
Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, prostate, and pancreatic cancers. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to synergize with other anticancer agents, such as chemotherapy and targeted therapies, to enhance their efficacy.
特性
IUPAC Name |
methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-26-21(25)15-4-10-18(11-5-15)27-19-12-8-17(9-13-19)23-20(24)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHYMHELIFWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)


![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)

![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)